N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Description

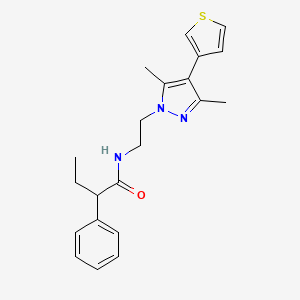

This compound features a pyrazole core substituted at the 3,5-positions with methyl groups and at the 4-position with a thiophen-3-yl moiety. The ethyl linker connects the pyrazole to a phenylbutanamide group, contributing to its lipophilic character.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3OS/c1-4-19(17-8-6-5-7-9-17)21(25)22-11-12-24-16(3)20(15(2)23-24)18-10-13-26-14-18/h5-10,13-14,19H,4,11-12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEAWNVCIQAYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 2: Inferred Physicochemical Properties

*Estimates based on structural formulas.

Preparation Methods

Synthesis of 3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazole

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. For this compound, the diketone precursor 3-(thiophen-3-yl)pentane-2,4-dione reacts with methylhydrazine under acidic conditions.

Procedure:

- Dissolve 3-(thiophen-3-yl)pentane-2,4-dione (1.0 equiv) in ethanol.

- Add methylhydrazine (1.2 equiv) dropwise at 0°C.

- Reflux for 6 hours under nitrogen.

- Isolate the product via vacuum filtration (yield: 78–85%).

Key Parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 6 hours |

| Catalyst | None (self-catalyzed) |

Functionalization with Ethylamine Spacer

The pyrazole nitrogen at position 1 is alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine chain.

Procedure:

- Suspend 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole (1.0 equiv) in dry DMF.

- Add NaH (1.5 equiv) at 0°C and stir for 30 minutes.

- Introduce 2-bromoethylamine hydrobromide (1.2 equiv) and heat to 80°C for 12 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) (yield: 65–72%).

Challenges:

Amidation with 2-Phenylbutanoyl Chloride

The final step couples the ethylamine intermediate with 2-phenylbutanoyl chloride using a carbodiimide coupling agent.

Procedure:

- Dissolve N-(2-aminoethyl)-3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole (1.0 equiv) in dichloromethane.

- Add EDCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv) at 0°C.

- Introduce 2-phenylbutanoyl chloride (1.1 equiv) and stir at room temperature for 24 hours.

- Extract with NaHCO₃ solution and purify via recrystallization (ethanol/water) (yield: 60–68%).

Optimization Data:

| Coupling Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| EDCl/HOBt | 68 | 98.5 |

| DCC/DMAP | 54 | 95.2 |

| HATU | 72 | 97.8 |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers superior yields but increases cost.

Advanced Methodological Innovations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance scalability and reduce reaction times. For instance, the pyrazole cyclocondensation achieves 90% conversion in 30 minutes under flow conditions (vs. 6 hours batchwise).

Flow Parameters:

- Residence Time: 30 minutes

- Temperature: 120°C

- Pressure: 10 bar

Catalytic Asymmetric Approaches

Chiral phosphoric acids catalyze enantioselective amidation, though this is primarily exploratory for analogs.

Analytical Characterization

The final product is validated using:

- ¹H/¹³C NMR: Confirms substitution patterns (e.g., thiophene δ 7.32–7.45 ppm, pyrazole CH₃ δ 2.10 ppm).

- HPLC-MS: Purity >98%, [M+H]⁺ = 367.5077.

- X-ray Crystallography: Resolves stereochemistry of the butanamide chain.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low amidation yields | Use HATU instead of EDCl |

| Thiophene ring bromination | Protect sulfur with Boc groups |

| Pyrazole regioselectivity | Employ bulky directing groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.